molecular formula C10H18N2O2S2 B014568 (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane CAS No. 257641-01-3

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane

Cat. No.: B014568
CAS No.: 257641-01-3
M. Wt: 262.4 g/mol
InChI Key: XMKXCDBWFOFXJS-HTQZYQBOSA-N
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Description

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is a chemical compound with the molecular formula C10H18N2O2S2. It is a cyclohexane derivative with two mercaptoacetamido groups. This compound is known for its role in promoting the correct folding of proteins that require disulfide bonds for functionality. It is used both in vitro and in vivo to facilitate protein refolding, making it a valuable tool in biochemical research and industrial applications .

Biochemical Analysis

Biochemical Properties

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane plays a crucial role in biochemical reactions, particularly in the context of protein folding. It has been shown to effectively accelerate oxidative protein folding through interaction with thiol-disulfide exchange reactions . This compound interacts with enzymes such as protein disulfide isomerase, which catalyzes the formation and isomerization of disulfide bonds in proteins . The nature of these interactions involves the thiol groups of this compound forming transient disulfide bonds with cysteine residues in substrate proteins, thereby facilitating correct protein folding.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to improve motor function in zebrafish models of motor neuron degeneration by enhancing the oxidoreductase activity of protein disulfide isomerase . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with protein disulfide isomerase can lead to changes in the redox state of cells, impacting various signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The thiol groups of the compound can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . This interaction is crucial for the compound’s role in protein folding, as it helps to stabilize the correct disulfide bond formation in substrate proteins. Additionally, changes in gene expression can occur as a result of the altered redox state induced by the compound.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important considerations. Studies have shown that the compound remains stable under various conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular redox states, which may have implications for cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance protein folding and improve cellular function without significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular redox balance and potential cytotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to thiol-disulfide exchange reactions. The compound interacts with enzymes such as protein disulfide isomerase and other redox-active proteins, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall redox state of cells, impacting various metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. Its localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, such as the endoplasmic reticulum, where it participates in protein folding and redox regulation . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective function within the cellular environment.

Preparation Methods

The synthesis of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane involves the reaction of cyclohexane-1,2-diamine with 2-mercaptoacetic acid. The reaction typically occurs under controlled conditions to ensure the correct stereochemistry of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The compound is usually obtained as a crystalline solid with high purity .

Chemical Reactions Analysis

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane undergoes several types of chemical reactions, including:

    Oxidation: The thiol groups in the compound can be oxidized to form disulfide bonds, which are crucial for protein folding.

    Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.

    Substitution: The mercaptoacetamido groups can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically disulfide-containing proteins or peptides .

Scientific Research Applications

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane has several scientific research applications:

Comparison with Similar Compounds

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane can be compared with other similar compounds, such as:

    Dithiothreitol: A reducing agent commonly used to break disulfide bonds in proteins. Unlike this compound, dithiothreitol does not promote the formation of disulfide bonds.

    Glutathione: A tripeptide that participates in thiol-disulfide exchange reactions. While glutathione can both reduce and oxidize disulfide bonds, this compound is more specialized in promoting disulfide bond formation.

    Cystamine: A disulfide-containing compound that can act as a foldase mimic, accelerating the oxidative refolding of disulfide-containing proteins.

Properties

IUPAC Name

2-sulfanyl-N-[(1R,2R)-2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKXCDBWFOFXJS-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CS)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)CS)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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